2-Cyclopropoxy-5-(methylamino)benzenesulfonamide
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Overview
Description
2-Cyclopropoxy-5-(methylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a benzenesulfonamide core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(methylamino)benzenesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a methylamine.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(methylamino)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Cyclopropoxy-5-(methylamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-(methylamino)benzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
2-Cyclopropoxy-5-(chloroamino)benzenesulfonamide: Contains a chloroamino group instead of a methylamino group.
Uniqueness
2-Cyclopropoxy-5-(methylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-12-7-2-5-9(15-8-3-4-8)10(6-7)16(11,13)14/h2,5-6,8,12H,3-4H2,1H3,(H2,11,13,14) |
InChI Key |
MOIAUFLIYDXJQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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